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molecular formula C8H3F4N B1302123 5-Fluoro-2-(trifluoromethyl)benzonitrile CAS No. 240800-45-7

5-Fluoro-2-(trifluoromethyl)benzonitrile

Cat. No. B1302123
M. Wt: 189.11 g/mol
InChI Key: SQAZPEKSXOYPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056832B2

Procedure details

5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE (compound 8h; Oakwood), K2CO3 (4 eq.) and DMF (5 mL) was shaken at 110° C. for 16 h. After cooling to room temperature, the mixture was diluted with water (20 mL), extracted with CHCl3 (3×20 mL), and concentrated. The residue was dissolved in THF/MeOH (10 mL/4 mL), and treated with HCl (1N, 3 mL) at room temperature for 12 h. The solvent was evaporated and the residue was diluted with CHCl3 (20 mL), neutralized with NH4OH (28% aqueous) and purified by column chromatography (CH3Cl/MeOH 10/1) to give:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5](C(F)(F)F)=[C:6]([CH:9]=1)C#N.C([O-])([O-])=O.[K+].[K+].C[N:21]([CH:23]=O)C>O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:23]#[N:21])=[CH:6][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C#N)C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF/MeOH (10 mL/4 mL)
ADDITION
Type
ADDITION
Details
treated with HCl (1N, 3 mL) at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with CHCl3 (20 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (CH3Cl/MeOH 10/1)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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